molecular formula C21H20N4O2S2 B2882887 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide CAS No. 392300-12-8

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Cat. No.: B2882887
CAS No.: 392300-12-8
M. Wt: 424.54
InChI Key: RRSVOPIFCAKVPA-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a complex organic compound that integrates multiple functional groups, including a quinoline derivative, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide typically involves a multi-step process:

    Formation of the 3,4-dihydroquinolin-1(2H)-one: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Synthesis of the 1,3,4-thiadiazole ring: This step often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling of the two intermediates: The 3,4-dihydroquinolin-1(2H)-one derivative is reacted with the thiadiazole intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the benzamide group: The final step involves the acylation of the coupled product with 3-methylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives. Substitution reactions could introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to interact with enzymes and receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide exerts its effects likely involves multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It could interfere with cellular signaling pathways, leading to changes in cell behavior, such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Uniqueness

Compared to similar compounds, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide may exhibit unique properties due to the presence of the methyl group on the benzamide moiety. This could influence its binding affinity, solubility, and overall biological activity, making it a distinct candidate for various applications.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-6-4-8-16(12-14)19(27)22-20-23-24-21(29-20)28-13-18(26)25-11-5-9-15-7-2-3-10-17(15)25/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSVOPIFCAKVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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